molecular formula C16H25N7 B6972182 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane

Cat. No.: B6972182
M. Wt: 315.42 g/mol
InChI Key: LTQRGPDEWULFIZ-UHFFFAOYSA-N
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Description

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane is a complex organic compound known for its unique structure and properties. This compound features a combination of triazole, pyridazine, and diazepane rings, making it a versatile molecule in various chemical reactions and applications. It is often used in research and industrial settings due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.

    Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The triazole ring is known for its ability to coordinate with metal ions, which can enhance the compound’s reactivity and stability in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane
  • **this compound
  • **this compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its unique combination of triazole, pyridazine, and diazepane rings. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

1-[(1-tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7/c1-16(2,3)23-13-14(18-20-23)12-21-8-5-9-22(11-10-21)15-6-4-7-17-19-15/h4,6-7,13H,5,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQRGPDEWULFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN2CCCN(CC2)C3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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